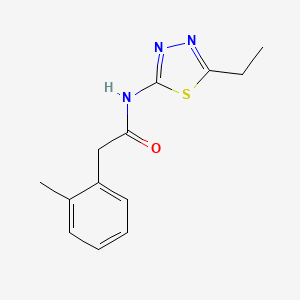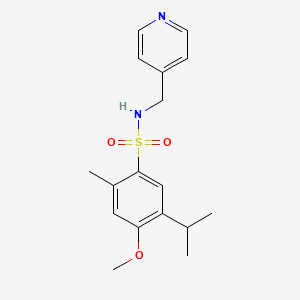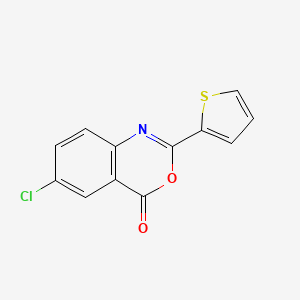
7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is a synthetic compound that has gained attention in the scientific community due to its potential application in the field of medicine. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and future directions.
Mécanisme D'action
The exact mechanism of action of 7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation, inhibit tumor growth, and prevent seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol in lab experiments is its specificity towards certain enzymes and proteins. This allows for targeted studies of specific disease pathways. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored.
Orientations Futures
The potential applications of 7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol are vast. Some future directions for research include exploring its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as its potential as an anti-viral and anti-bacterial agent.
In conclusion, this compound is a synthetic compound that has shown promising potential in the field of medicine. Its mechanism of action, biochemical and physiological effects, and potential applications make it a promising area for future research.
Méthodes De Synthèse
The synthesis of 7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves several steps. The starting material for the synthesis is 3-chlorobenzoic acid, which is converted to 3-chlorobenzoyl chloride. This is then reacted with 3-methylbutanoyl chloride in the presence of a base to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminoethanol to form the benzoxazepine ring. The final step involves the reduction of the ketone group to form the alcohol.
Applications De Recherche Scientifique
7-(3-chlorophenyl)-4-(3-methylbutanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been studied for its potential application in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-convulsant properties.
Propriétés
IUPAC Name |
1-[7-(3-chlorophenyl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-13(2)8-19(24)22-6-7-25-20-16(12-22)9-15(11-18(20)23)14-4-3-5-17(21)10-14/h3-5,9-11,13,23H,6-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBHYCWXSOXHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCOC2=C(C1)C=C(C=C2O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B5307728.png)

![1-(3-hydroxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5307736.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5307750.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5307751.png)

![1-(3-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5307759.png)
![N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307772.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5307778.png)
![(5R,11aS)-3-[(2,3-difluorophenyl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5307784.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5307791.png)


![3-benzyl-5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307828.png)